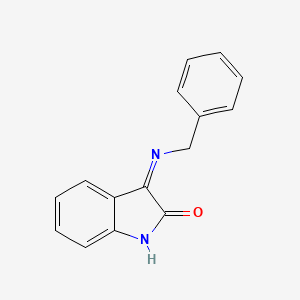

3-(Benzylimino)-2-indolinone

Description

Contextualization within Indolinone Chemistry and Medicinal Chemistry Research

The 2-indolinone, or oxindole, scaffold is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrrolidone ring. This core structure is found in various natural products and has been the subject of extensive synthetic and medicinal chemistry research. frontiersin.orgresearchgate.net The versatility of the indolinone ring system allows for functionalization at multiple positions, leading to a vast chemical space for the design of new bioactive molecules. nih.gov

Indolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netgrowingscience.com This broad bioactivity has cemented the indolinone scaffold as a cornerstone in drug discovery efforts. nih.gov Notably, several clinically approved drugs, such as Sunitinib, Nintedanib, and Semaxinib, feature the 2-indolinone core, primarily functioning as inhibitors of protein kinases, which are crucial regulators of cellular processes. growingscience.com The success of these drugs has further fueled interest in exploring the therapeutic potential of novel indolinone derivatives.

Significance of the 3-(Benzylimino)-2-indolinone Scaffold in Contemporary Chemical Biology

Within the diverse family of indolinones, the this compound scaffold has garnered significant attention in recent years. This specific arrangement, featuring a benzyl (B1604629) group attached to an imine at the 3-position of the indolinone core, provides a unique three-dimensional structure that can be tailored for specific biological targets. The imine linkage introduces a degree of conformational flexibility, while the benzyl group offers a site for further chemical modification to modulate properties such as potency, selectivity, and pharmacokinetics.

The significance of this scaffold lies in its demonstrated potential as a modulator of various biological processes. Research has shown that derivatives of this compound can act as potent inhibitors of enzymes like tyrosine kinases and acetylcholinesterase, making them promising candidates for the development of new anticancer and neuroprotective agents. nih.govbrieflands.com Furthermore, the antimicrobial and anticancer activities of related 3-substituted indolinones highlight the broad therapeutic potential of this chemical class. nih.govnih.gov

The ability to synthesize a diverse library of this compound analogs through straightforward chemical reactions further enhances its appeal to chemical biologists. This allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov The exploration of this scaffold is an active area of research, with ongoing efforts to discover new derivatives with improved biological profiles.

Research Findings on this compound and its Analogs

The following table summarizes key research findings for this compound and related derivatives, highlighting their biological targets and activities.

| Compound/Derivative Class | Biological Target | Key Findings |

| This compound | General | A core scaffold with potential for diverse biological activities. sigmaaldrich.com |

| 3-(Substituted benzylidenyl)indolin-2-ones | Receptor Tyrosine Kinases (RTKs) | Bulky groups on the phenyl ring enhance selectivity towards EGF and Her-2 RTKs. nih.gov |

| 3-((2-(Piperazin-1-yl)ethyl)imino)indolin-2-one derivatives | Acetylcholinesterase | Designed as donepezil-like derivatives, some showed potent inhibitory activity. brieflands.com |

| (E)-3-benzylideneindolin-2-one derivatives | Aurora A kinase | Identified as potential allosteric inhibitors with strong inhibitory effects. nih.gov |

| 3-(hetero)arylideneindolin-2-ones | c-Src kinase | The presence of an amino group increased affinity towards the ATP-binding site. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-benzylimino-1H-indol-2-one |

InChI |

InChI=1S/C15H12N2O/c18-15-14(12-8-4-5-9-13(12)17-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |

InChI Key |

CDVQBWZXYMBSGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Preparation of 3 Benzylimino 2 Indolinone

Direct Condensation Approaches for 3-(Benzylimino)-2-indolinone Synthesis

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between isatin (B1672199) (1H-indole-2,3-dione) and benzylamine (B48309). sysrevpharm.orgqu.edu.qa This reaction is a classic example of Schiff base formation, where the primary amine attacks the electrophilic C-3 carbonyl group of the isatin ring, followed by dehydration to yield the imine product. qu.edu.qajmchemsci.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid, like glacial acetic acid, to facilitate the dehydration step. nih.govresearchgate.net

This straightforward approach allows for the synthesis of a variety of substituted this compound derivatives by simply using substituted isatins or substituted benzylamines as starting materials. For instance, isatin derivatives with substituents on the aromatic ring can be condensed with various aromatic aldehydes to produce a range of Schiff bases. nih.gov The reaction conditions are generally mild, and the products can often be isolated in good yields through simple filtration and recrystallization. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| Isatin | Benzylamine | This compound | sysrevpharm.orgqu.edu.qa |

| Substituted Isatin | Benzylamine | Substituted this compound | nih.gov |

| Isatin | Substituted Benzylamine | 3-(Substituted-benzylimino)-2-indolinone | nih.gov |

Functionalization Strategies on the Indolinone Nitrogen (N-Benzylation, N-Alkylation)

Further diversification of the this compound scaffold can be achieved by functionalizing the nitrogen atom of the indolinone ring. N-alkylation and N-benzylation are common strategies to introduce additional structural complexity and modulate the compound's properties. sysrevpharm.orgnih.gov

The N-alkylation or N-benzylation is typically performed by treating the parent this compound or its isatin precursor with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. sysrevpharm.orgnih.gov For instance, N-benzyl isatins can be synthesized by reacting isatin with benzyl iodide. sysrevpharm.org These N-substituted isatins can then be condensed with amines to form the corresponding N-substituted Schiff bases. sysrevpharm.orgnih.gov Alternatively, the nitrogen of a pre-formed 3-(benzylidene)indolin-2-one can be alkylated using a base like sodium hydride in a solvent such as DMF, followed by the addition of an alkyl halide. nih.gov

| Starting Material | Reagent | Product | Reference |

| Isatin | Benzyl iodide | N-Benzylisatin | sysrevpharm.org |

| 3-(Benzylidene)indolin-2-one | Alkyl halide, Sodium hydride | N-Alkyl-3-(benzylidene)indolin-2-one | nih.gov |

| N-substituted isatin | Amine | N-substituted Schiff base | nih.gov |

Modifications on the Benzylidene Moiety via Substitution and Homologation

Modifications to the benzylidene portion of the molecule offer another avenue for creating a diverse library of derivatives. This can be achieved by using substituted benzaldehydes in the initial condensation reaction or by performing subsequent chemical transformations on the benzylidene group. nih.govnih.gov

The use of substituted benzaldehydes, such as those with electron-donating or electron-withdrawing groups, allows for the systematic investigation of structure-activity relationships. nih.govnih.gov For example, condensing indolin-2-one with dimethylaminobenzaldehyde yields 3-(4-(dimethylamino)benzylidene)indolin-2-one. nih.gov

Homologation, the extension of a carbon chain, can also be employed. For instance, diene analogs can be synthesized by using cinnamaldehyde (B126680) derivatives in the condensation reaction, leading to compounds with an extended conjugated system. nih.gov

Multi-component Reaction Strategies in the Synthesis of Indolinone Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.orgresearchgate.net Several MCRs have been developed for the synthesis of indolinone and isoindolinone scaffolds, which are structurally related to this compound.

For example, a one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a trialkyl phosphite (B83602) can efficiently produce isoindolin-1-one-3-phosphonates under mild, solvent-free conditions. researchgate.net Another three-component reaction involves the condensation of an arylamine, isatin, and cyclopentane-1,3-dione to synthesize novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org While not directly yielding this compound, these MCRs highlight the potential for developing convergent and atom-economical routes to related heterocyclic systems.

Oxidative Cyclization and Rearrangement Pathways for Indolinone Ring Systems

The indolinone core can also be constructed through oxidative cyclization and rearrangement reactions. These methods often provide access to substituted indolinones that may be difficult to obtain through direct condensation.

One such approach involves the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides to produce 3-acetylindolin-2-ones. nii.ac.jp Another method is the copper-catalyzed oxidative cyclization of 2-arylethynylanilines to form 2-hydroxy-2-substituted indol-3-ones. researchgate.net

Rearrangement pathways can also lead to the formation of the indolinone ring system. For instance, lithiation of 2-(benzylamino)benzamides with butyllithium (B86547) leads to an organolithium intermediate that cyclizes to a 3-indolinone (B1200548) ring. Subsequent autoxidation in air can yield 2-hydroxy-3-indolinones, and in the absence of a proton source, a rearrangement can occur to form 3-hydroxy-2-indolinones. researchgate.netwhiterose.ac.uk

| Starting Material | Key Reagents | Product | Reference |

| N-aryl-3-oxobutanamides | Manganese(III) acetate | 3-Acetylindolin-2-ones | nii.ac.jp |

| 2-Arylethynylanilines | Copper catalyst, O2 | 2-Hydroxy-2-substituted indol-3-ones | researchgate.net |

| 2-(Benzylamino)benzamides | Butyllithium, Air | 2-Hydroxy-3-indolinones | researchgate.netwhiterose.ac.uk |

Preparation of Fused and Spiro-Indolinone Derivatives

The reactive nature of the 3-imino group in this compound and related compounds makes them valuable precursors for the synthesis of fused and spirocyclic indolinone derivatives. These complex structures are of significant interest due to their prevalence in natural products and their potential biological activities. mdpi.comresearchgate.net

Spiro-indolinones can be synthesized through 1,3-dipolar cycloaddition reactions. For example, the reaction of azomethine ylides, generated in situ from isatin and an α-amino acid, with a suitable dipolarophile can lead to the formation of dispiro-oxindole derivatives. mdpi.com

Fused indolinone systems can also be prepared. For instance, formal [3+3] cycloaddition reactions involving Knoevenagel condensation followed by 6π-electrocyclization can be used to construct fused pyran rings onto the indolinone scaffold. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 Benzylimino 2 Indolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-(Benzylimino)-2-indolinone, providing precise information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. ceitec.cz

¹H NMR: The proton NMR spectrum of isatin-derived Schiff bases reveals characteristic signals that confirm the formation of the imine linkage. The absence of the primary amino group signal and the appearance of a new signal for the azomethine proton (-N=CH-) are key indicators. For related isatin (B1672199) Schiff bases, the N-H proton of the isatin ring typically appears as a singlet in the downfield region, often between δ 8.77 and 10.68 ppm. Aromatic protons present as multiplets in the range of δ 6.42–7.87 ppm.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule. ceitec.cz The carbon atom of the imine group (C=N) shows a characteristic signal, and the carbonyl carbon (C=O) of the isatin moiety also has a distinct chemical shift. In isatin derivatives, the aromatic carbons resonate in the δ 110–138 ppm region, while the C=N and C=O carbons can be found around δ 164 and δ 162 ppm, respectively. The consistency between ¹H and ¹³C NMR results provides strong evidence for the proposed structure.

Below is a table summarizing typical NMR data for isatin Schiff bases.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Isatin N-H | 8.77 - 10.68 |

| ¹H | Aromatic C-H | 6.42 - 7.87 |

| ¹H | Azomethine (-N=CH-) | 7.79 - 8.97 |

| ¹³C | Aromatic C | 110 - 138 |

| ¹³C | Imine (C=N) | ~164 |

| ¹³C | Carbonyl (C=O) | ~162 |

Data compiled from studies on related isatin Schiff bases.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond and the retention of the carbonyl (C=O) group from the isatin ring. nih.gov

Key vibrational frequencies for isatin Schiff bases include:

N-H Stretch: A band in the region of 3141–3350 cm⁻¹ is attributed to the N-H stretching vibration of the isatin ring.

C=O Stretch: The carbonyl group of the isatin lactam typically shows a strong absorption band between 1709–1743 cm⁻¹. In some cases, this can be observed around 1738 cm⁻¹. biointerfaceresearch.com

C=N Stretch: The presence of the azomethine or imine group is confirmed by a strong band in the range of 1580–1665 cm⁻¹. nih.gov

The following table presents characteristic IR absorption bands for isatin Schiff bases.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3141 - 3350 |

| C=O | Stretch | 1709 - 1743 |

| C=N | Stretch | 1580 - 1665 |

Data sourced from various studies on isatin Schiff bases. nih.govbiointerfaceresearch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

For isatin and its derivatives, the UV-Vis spectrum typically exhibits absorption maxima corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions, which are generally more intense, arise from the aromatic rings and are often observed in the 260 nm to 350 nm range. nih.gov The position and intensity of these bands can be influenced by the substituents on the aromatic ring. nih.gov Weaker n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, can appear as a shoulder or a separate band at longer wavelengths, typically between 350 nm and 600 nm. nih.gov For some isatin Schiff bases, a π→π* transition is observed around 238 nm and an n→σ* transition around 303 nm.

The molar absorption coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. For related imines, this value can be in the range of 28010–28968 M⁻¹ cm⁻¹. nih.gov

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 260 - 350 |

| n → π / n → σ* | 303 - 600 |

Data based on studies of isatin and its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is crucial for assessing its purity and for the analysis of potential isomers. nih.gov

A common mode of HPLC for compounds like isatin derivatives is reversed-phase HPLC (RP-HPLC). nih.gov In this method, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of the synthesized compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. nih.gov The area of the main peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity. google.com Furthermore, HPLC can be used to separate and quantify geometric isomers (E/Z) if they are present, as they often have different retention times. nih.gov For some indolinone derivatives, isomers have been successfully separated using flash chromatography, and their stability can be monitored by HPLC. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern. chemguide.co.uk

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (236.27 g/mol for C₁₅H₁₂N₂O). sigmaaldrich.com This molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation pattern is a unique fingerprint of the molecule. For amines and carbonyl compounds, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and McLafferty rearrangements. libretexts.org The analysis of the mass differences between the fragment ions can help to deduce the structure of the original molecule. chemguide.co.uk For instance, in related phthalazine (B143731) derivatives, fragmentation pathways have been proposed involving the loss of small molecules like carbon monoxide, nitrogen, and acetylene. raco.cat

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.

For a molecule to be analyzed by X-ray crystallography, it must first be grown as a single crystal of sufficient quality. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Computational and Theoretical Chemistry Investigations of 3 Benzylimino 2 Indolinone

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as 3-(Benzylimino)-2-indolinone, might interact with a protein's binding site. nih.govacs.orgacs.org

Analysis of Active Site Binding Modes and Key Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic, Cation-π, π-Sulfur Interactions)

The stable binding of a ligand within a protein's active site is governed by a variety of non-covalent interactions. For a molecule with the structural features of this compound—containing aromatic rings, a lactam group (a cyclic amide), and an imine bond—several key interactions are anticipated.

Hydrogen Bonding: The indolinone core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). plos.org These features are critical for forming strong, directional interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, asparagine, and glutamine, or with the protein backbone. plos.orgmdpi.com For instance, in studies of similar indolinone derivatives targeting protein kinases, hydrogen bonds to the hinge region of the ATP-binding site are a common and crucial interaction. acs.orgacs.org

π-π Stacking: The compound possesses two aromatic rings: the fused benzene (B151609) ring of the indolinone scaffold and the benzyl (B1604629) group. These can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). plos.org These interactions, where the aromatic rings align in a parallel-displaced or T-shaped orientation, contribute significantly to binding affinity and specificity.

Cation-π Interactions: This interaction can occur between the electron-rich π system of the compound's aromatic rings and a positively charged amino acid residue, such as Lysine (Lys) or Arginine (Arg).

π-Sulfur Interactions: An interaction may occur between one of the aromatic rings and a sulfur-containing amino acid, such as Methionine (Met) or Cysteine (Cys).

Computational docking studies on related indolinone derivatives have consistently highlighted the importance of these interactions in achieving stable binding poses within various enzyme active sites, including kinases and histone deacetylases. acs.orginnovareacademics.innih.gov

Computational Approaches for Binding Affinity and Scoring Function Evaluation

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net This is achieved through the use of scoring functions, which are mathematical models that calculate the strength of the protein-ligand interaction. wikipedia.orgrsc.org

There are several classes of scoring functions:

Force-Field-Based: These functions use parameters from classical mechanics to calculate van der Waals and electrostatic interactions.

Empirical: These are regression-based functions fitted to experimental binding data, incorporating terms for hydrogen bonds, hydrophobic effects, and other interactions. frontiersin.org

Knowledge-Based: These functions derive statistical potentials from known protein-ligand structures in databases like the Protein Data Bank (PDB). rsc.org

The choice of scoring function is critical, as different functions can yield different results. acs.org The reliability of a docking study is often assessed by its "scoring power" (correlation with experimental binding affinities), "ranking power" (ability to rank compounds correctly), and "docking power" (ability to identify the correct binding pose). frontiersin.orgopenmedicinalchemistryjournal.comacs.org To improve predictive accuracy, a "consensus scoring" approach, which combines the results of several different scoring functions, is often employed. uci.edu

Table 1: Representative Scoring Functions and Their Primary Components This table provides a general overview of common scoring functions and the types of interactions they evaluate.

| Scoring Function | Type | Key Interaction Terms Considered |

|---|---|---|

| AutoDock | Force-Field | Van der Waals, Hydrogen Bonding, Electrostatics, Desolvation |

| GOLD (ChemScore) | Empirical | Hydrogen Bonding, Metal Interactions, Lipophilic Contact, Ligand Flexibility |

| Glide (SP/XP) | Empirical/Force-Field | Electrostatics, Van der Waals, Solvation, Hydrophobic Packing |

| X-Score | Empirical | Van der Waals, Hydrogen Bonding, Hydrophobic Effect, Deformation Penalty |

| DrugScore | Knowledge-Based | Distance-dependent pair potentials derived from structural databases |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and chemical reactivity. frontiersin.org

Electronic Structure Analysis, Including Frontier Molecular Orbitals and Energy Gaps

DFT calculations provide detailed information about a molecule's electronic structure. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating ability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. worldscientific.comresearchgate.netwuxibiology.com Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com DFT studies on related indolinone derivatives have used FMO analysis to predict their reactivity. frontiersin.orgworldscientific.com

Table 2: Illustrative DFT-Calculated Electronic Properties for an Indolinone Scaffold These are representative values based on literature for similar molecular structures, calculated in electron volts (eV).

| Parameter | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -5.5 | Electron-donating capability |

| LUMO Energy | ELUMO | -2.5 to -2.0 | Electron-accepting capability |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.5 to 4.0 | Chemical reactivity and kinetic stability |

Vibrational and Conformational Analysis of this compound

Conformational Analysis: Molecules are not static; they can exist in various spatial arrangements or conformations due to the rotation around single bonds. researchgate.netresearchgate.net DFT calculations can be used to perform a conformational analysis to identify the most stable, lowest-energy geometry of this compound. This is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Vibrational Analysis: DFT can also predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental data from infrared (IR) spectroscopy. researchgate.netmedmedchem.com This comparison helps to confirm the molecular structure and provides a detailed understanding of the molecule's dynamic behavior. bas.bg For this compound, key vibrational modes would include the N-H stretch, the C=O (amide) stretch, and the C=N (imine) stretch.

Table 3: Typical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in an Indolinone Structure Frequencies are given in wavenumbers (cm⁻¹). DFT-calculated frequencies are often scaled to better match experimental values.

| Functional Group | Vibration Type | Typical Calculated Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H (lactam) | Stretch | 3400-3450 | 3100-3300 (H-bonded) |

| C=O (lactam) | Stretch | 1730-1760 | 1700-1730 |

| C=N (imine) | Stretch | 1640-1670 | 1630-1660 |

| C=C (aromatic) | Stretch | 1580-1620 | 1570-1610 |

Global Reactivity and Stability Parameter Determination

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap, while soft molecules have a small one. mdpi.comscielo.org.mx

Chemical Softness (S): The inverse of hardness (S = 1 / η). It measures the polarizability of the molecule.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment (ω = χ² / (2η)). researchgate.net

These descriptors are invaluable for comparing the reactivity of different derivatives and for predicting how a molecule might behave in a chemical or biological environment. researchgate.net

Table 4: Global Reactivity and Stability Parameters Derived from DFT Formulas are based on Koopmans' theorem approximations (I ≈ -EHOMO, A ≈ -ELUMO).

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / η | Propensity for charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | Capacity to accept electrons |

| Chemical Potential | μ | -χ | Escaping tendency of electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For the 2-indolinone class, three-dimensional QSAR (3D-QSAR) is particularly valuable for elucidating the structural requirements for activity.

3D-QSAR Approaches: CoMFA and CoMSIA

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These techniques involve aligning a set of molecules with known activities (a training set) and calculating their steric, electrostatic, and other physicochemical fields in a 3D grid. alliedacademies.orgmdpi.com The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict the activity of new, untested compounds. alliedacademies.org

Studies on indolinone derivatives as inhibitors of various protein kinases, such as 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), have demonstrated the utility of this approach. acs.orgacs.org Such models generate contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity. For instance, a CoMFA/CoMSIA model might reveal that:

Sterically favorable regions (often shown in green) indicate where bulky substituents increase activity.

Sterically unfavorable regions (yellow) show where bulkiness is detrimental.

Electropositive or electronegative favorable regions (blue and red, respectively) highlight where positive or negative charges enhance binding affinity.

The statistical robustness of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.comresearchgate.net Research on indolinone-based inhibitors has yielded statistically significant models with high predictive power. acs.orgresearchgate.net

Table 1: Representative Statistical Results from 3D-QSAR Studies on Indolinone Derivatives

| Model Type | Target | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Key Findings/Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | PDK1 Kinase | 0.737 | 0.907 | Steric and electrostatic fields are significant for activity. | acs.org |

| CoMSIA | PDK1 Kinase | 0.824 | 0.991 | Electrostatic, hydrophobic, and H-bond donor features are crucial. | acs.org |

| 3D-QSAR | c-KIT Kinase | 0.743 | 0.876 | Model provided insights into favorable structural features for c-KIT inhibition. | sciencerepository.org |

| 3D-QSAR | Aβ Aggregation | 0.596 | 0.887 | Model identified physicochemical features correlated with anti-amyloid potency. | mdpi.com |

Pharmacophore Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. It simplifies complex molecular interactions into a set of key features. nih.gov For kinase inhibitors, these features often include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Pharmacophore models for 2-indolinone derivatives have been successfully generated to identify novel inhibitors for targets like protein kinase CK2 and c-KIT. sciencerepository.orgnih.gov For example, a common pharmacophore for indolinone-based c-KIT inhibitors was found to consist of two aromatic rings, one hydrophobic group, one hydrogen bond acceptor (from the carbonyl group), and one hydrogen bond donor (from the indolinone -NH). sciencerepository.org These models serve as 3D queries to screen large chemical databases for new compounds that match the required features, accelerating the discovery of novel leads. nih.govnih.gov

Table 2: Example of a Common Feature Pharmacophore Model for Indolinone-Based Kinase Inhibitors

| Pharmacophore Feature | Corresponding Chemical Group in Indolinone Scaffold | Importance in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the 2-indolinone ring | Forms critical hydrogen bonds with hinge region residues in the ATP-binding pocket of kinases. |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (-NH) of the 2-indolinone ring | Interacts with backbone atoms of the kinase hinge region. |

| Aromatic Ring (AR) | The indole (B1671886) ring itself | Engages in π-π stacking or hydrophobic interactions within the binding site. |

| Aromatic Ring / Hydrophobic Group (AR/HY) | The benzyl group attached to the imine nitrogen | Occupies a hydrophobic pocket, contributing to binding affinity and selectivity. |

In Silico ADME/Tox Prediction Methodologies for Compound Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a crucial component of modern drug discovery. mdpi.com These computational methods serve as an early-stage filter to deprioritize compounds with a high probability of failure due to poor pharmacokinetics or toxicity, thereby saving time and resources. nih.govresearchgate.net For a compound like this compound, a typical in silico profile would be generated using various predictive models, often based on machine learning or expert systems trained on large datasets of experimental results. nih.gov

ADME Profile Prediction

The ADME profile predicts how a drug will move through and be processed by the body. Key parameters include:

Absorption: Evaluates properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2, MDCK models). It also predicts if the compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can prevent a drug from reaching its target. spandidos-publications.com

Distribution: Predicts the extent to which a compound binds to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross the blood-brain barrier (BBB). udhtu.edu.ua High PPB can limit the amount of free drug available to exert its effect, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: Assesses the likelihood that the compound will be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes is a major cause of drug-drug interactions. udhtu.edu.ua

Excretion: While less commonly predicted with high accuracy, some models estimate parameters related to clearance.

Toxicity Profile Prediction

In silico toxicity models flag potential safety liabilities. Common predictions include:

Mutagenicity: Often predicted using models that replicate the Ames test, which assesses the potential for a compound to cause DNA mutations. bdpsjournal.org

Carcinogenicity: Estimates the likelihood of causing cancer, typically based on rodent carcinogenicity data. bdpsjournal.org

Hepatotoxicity: Predicts the potential to cause liver damage.

hERG Inhibition: The hERG potassium channel is critical for cardiac function. Inhibition of this channel can lead to fatal arrhythmias, making this a critical safety checkpoint.

The table below shows a representative in silico ADME/Tox profile that would be generated for a compound like this compound, based on methodologies applied to similar heterocyclic compounds. spandidos-publications.compensoft.netfrontiersin.org

Table 3: Representative In Silico ADME/Tox Profile for this compound

| Category | Parameter | Predicted Value / Classification | Implication in Drug Discovery |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed across the intestinal wall. | |

| P-glycoprotein Substrate | No | Low risk of being pumped out of target cells by efflux transporters. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Low / Non-permeant | Unlikely to cause CNS side effects; not suitable for CNS targets. |

| Plasma Protein Binding (PPB) | High (>90%) | May have a lower fraction of free drug available for activity. | |

| Metabolism | CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this major pathway. | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Low potential for causing cardiotoxicity. | |

| Hepatotoxicity | Low risk | Low potential for causing liver damage. |

Compound Index

In Vitro Biological Activity and Mechanistic Studies of this compound Derivatives

The structural framework of this compound has served as a versatile scaffold for the development of various enzyme inhibitors. Researchers have explored the derivatization of this core structure to target a range of enzymes implicated in different diseases. This article focuses on the in vitro biological activity and mechanistic insights gained from studies on these derivatives, specifically their inhibitory effects on various enzymes.

In Vitro Biological Activity and Mechanistic Studies of 3 Benzylimino 2 Indolinone Derivatives

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of 3-(benzylimino)-2-indolinone have been investigated as inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. brieflands.com Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. brieflands.commdpi.com

A series of isatin-based derivatives, specifically (Z)-3-((2-(piperazin-1-yl)ethyl)imino)indolin-2-one compounds, were synthesized and evaluated for their anti-cholinesterase activity. brieflands.com Most of these compounds demonstrated superior inhibitory activity against AChE compared to the standard drug, donepezil. brieflands.com For instance, compound 4f, with a 4-methoxy substitution, was the most potent in its series. brieflands.com Conversely, compound 4g, which has a p-nitro group, showed lower activity than donepezil. brieflands.com The position of substituents was found to be crucial; a methoxy (B1213986) group at the meta position (compound 4e) was significantly less active than when it was at the para position (compound 4f). brieflands.com

Similarly, another study on isoindoline-1,3-dione-based acetohydrazides revealed potent AChE and BChE inhibition. researchgate.net The in vitro results showed IC50 values in the range of 0.11 ± 0.05 to 0.86 ± 0.02 µM against AChE and 5.7 ± 0.2 to 30.2 ± 2.8 µM against BChE. researchgate.net Kinetic studies of the most potent compound, 8a, indicated a competitive mode of inhibition for AChE. researchgate.net

Furthermore, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed and tested. nih.gov The most promising compound, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, exhibited an IC50 value of 3.33 μM against eel acetylcholinesterase (eeAChE). nih.gov The length of the carbon linker between the phthalimide (B116566) and benzylamine (B48309) moieties was found to be a critical determinant of inhibitory activity. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives and Related Compounds

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value | Reference |

| Isatin-based derivatives | AChE | Compound 4f (4-OCH3) | More potent than Donepezil (IC50 = 9 nM) | brieflands.com |

| Isoindoline-1,3-dione-based acetohydrazides | AChE | Compound 8a | 0.11 ± 0.05 µM | researchgate.net |

| Isoindoline-1,3-dione-based acetohydrazides | BChE | Not specified | 5.7 ± 0.2 µM (lowest in series) | researchgate.net |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | eeAChE | Compound 12 | 3.33 μM | nih.gov |

Glycosidase Enzyme (e.g., α-Glucosidase) Inhibition

Derivatives of 3,5-disubstituted indolin-2-one have been identified as potent inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov

In one study, a series of 3,5-disubstituted indolin-2-one derivatives were synthesized and screened for their α-glucosidase inhibitory activity. nih.gov The most active compound, 5f, demonstrated an IC50 of 6.78 µM against yeast α-glucosidase. nih.gov This study highlighted the potential for developing dual inhibitors, as compounds 5f and 5m also showed submicromolar potency as GSK3β inhibitors. nih.gov

Another study investigated 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] brieflands.comnih.govthiazin-2-yl]-N-arylacetamides as α-glucosidase inhibitors. mdpi.com Several of these compounds, including 11c, 12a, 12d, 12e, and 12g, showed promising α-glucosidase inhibition with IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively, which were more potent than the standard drug, acarbose (B1664774) (IC50 = 58.8 μM). mdpi.com

Table 2: α-Glucosidase Inhibition by Indolin-2-one and Related Derivatives

| Compound Series | Most Potent Compound | IC50 Value (µM) | Reference |

| 3,5-disubstituted indolin-2-ones | Compound 5f | 6.78 | nih.gov |

| 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] brieflands.comnih.govthiazin-2-yl]-N-arylacetamides | Compound 12a | 18.25 | mdpi.com |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGF, EGF, Her-2, PDGF)

The 3-substituted indolin-2-one scaffold has been extensively utilized to develop inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.govgoogle.com Dysregulation of RTK signaling is a hallmark of many cancers.

Studies have shown that modifications at the C-3 position of the indolin-2-one core can lead to selective inhibition of different RTKs. nih.gov For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) receptor. nih.gov In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity for EGF and Her-2 receptors. nih.gov Furthermore, compounds with an extended side chain at the C-3 position have shown high potency and selectivity against PDGF and VEGF (Flk-1) receptors. nih.gov These compounds are thought to act as ATP-competitive inhibitors by binding to the ATP binding pocket of the RTKs. nih.gov

One particular benzylidene-indolinone, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one (compound 47), exhibited potent anti-proliferative and pro-apoptotic properties in hepatocellular carcinoma (HCC) cell lines. nih.gov A receptor tyrosine kinase array revealed that this compound inhibits multiple tyrosine kinases, including IGF-1R, Tyro3, and EphA2. nih.gov

Table 3: Selectivity of 3-Substituted Indolin-2-one Derivatives for Receptor Tyrosine Kinases

| Modification at C-3 Position | Selective for RTK | Reference |

| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) | nih.gov |

| Substituted benzylidenyl with bulky groups | EGF, Her-2 | nih.gov |

| Extended side chain | PDGF, VEGF (Flk-1) | nih.gov |

| 3-(3-Trifluoromethyl-benzylidenyl) | IGF-1R, Tyro3, EphA2 | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov Its expression in tumors is a mechanism of immune evasion, making it an attractive target for cancer immunotherapy. nih.govresearchgate.net

While specific studies on this compound derivatives as IDO1 inhibitors are not extensively detailed in the provided context, the broader class of indole-containing compounds has been a focus of IDO1 inhibitor research. For example, Epacadostat (INCB024360), a potent IDO1 inhibitor, has been studied to understand its mechanism of action, which involves disturbing the ligand delivery tunnel and hindering the movement of tryptophan and kynurenine. nih.gov This highlights the potential of indole-based scaffolds in the design of novel IDO1 inhibitors.

TGF-βR1 Kinase Domain Inhibition

The transforming growth factor-β (TGF-β) signaling pathway, and specifically the TGF-β receptor I (TGF-βR1) kinase, is implicated in various cellular processes and is a target in diseases like cancer and fibrosis. nih.govresearchgate.netnih.gov Small-molecule inhibitors that are ATP-mimetic can competitively block the active site of the TGF-βR1 kinase. nih.gov

Indolinone derivatives have been identified as a promising chemotype for inhibiting TGF-βR1 with low cross-reactivity against other kinases. rcsb.org X-ray crystallography has confirmed that indolinones bind to the ATP domain of the kinase. nih.gov Structure-activity relationship (SAR) studies have shown that introducing substituents, such as 3-F or 4-F groups, on the phenyl ring enhances TGF-βR1 inhibition. nih.gov One of the most potent compounds identified, compound 21, inhibited TGF-βR1 phosphorylation with an IC50 of 7.01 nM. nih.gov Another indolinone derivative, compound 29, also showed two-digit nanomolar potency and a favorable selectivity profile. nih.gov

Table 4: TGF-βR1 Kinase Inhibition by Indolinone Derivatives

| Compound | Substitution | IC50 (nM) | Reference |

| Compound 21 | Disubstituted phenyl ring | 7.01 | nih.gov |

| Compound 29 | Indolinone derivative | Two-digit nM potency | nih.gov |

Other Enzyme Target Modulations (e.g., COX-2, α-amylase, Aldose Reductase, β-hematin formation)

The versatility of the indolinone scaffold extends to the inhibition of other enzymes.

α-Amylase Inhibition: In the context of diabetes management, α-amylase is another key enzyme target. A study on dimethyl and thiomethyl indolinone derivatives showed significant in vitro inhibition of α-amylase. nih.gov Specifically, (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1) had an IC50 value of 32.917 µg/mL, while (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (compound 2) had an IC50 of 42.691 µg/mL. nih.gov

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the complications of diabetes. A novel aldose reductase inhibitor, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 1), which shares structural similarities with the broader class of indole (B1671886) derivatives, was found to have an IC50 in the micromolar range and exhibited an uncompetitive type of inhibition. nih.gov

The diverse inhibitory activities of this compound derivatives against a wide array of enzymes underscore the significance of this chemical scaffold in medicinal chemistry and drug discovery.

Table 5: Inhibition of Other Enzymes by Indolinone and Related Derivatives

| Enzyme | Compound Series | Most Potent Compound | IC50 Value | Reference |

| α-Amylase | Dimethyl and thiomethyl indolinones | Compound 1 | 32.917 µg/mL | nih.gov |

| Aldose Reductase | Pyrido[4,3-b]indole derivative | Compound 1 | Micromolar range | nih.gov |

Ligand-Receptor Binding and Modulation

The interaction of this compound derivatives with various receptors and proteins is a key area of research to understand their mechanism of action and to develop targeted therapies.

Binding to Protein Aggregates (e.g., α-Synuclein, Amyloid-β, Tau Fibrils)

Derivatives of 3-(benzylidene)indolin-2-one have been synthesized and assessed for their ability to bind to protein aggregates that are hallmarks of neurodegenerative diseases. researchgate.netbindingdb.org Initial studies on compounds with a single double bond at the 3-position showed modest affinity for α-synuclein (α-syn) and lacked selectivity over β-amyloid (Aβ) and tau fibrils. researchgate.netbindingdb.org

Significant improvements in binding affinity and selectivity were achieved through structural modifications. The homologation of these compounds to their diene analogs, which resulted in a mix of Z,E and E,E isomers, and the substitution of the indoline (B122111) nitrogen with an N-benzyl group led to enhanced binding to α-syn and better selectivity against Aβ and tau. researchgate.netbindingdb.org Further refinement, such as the introduction of a para-nitro group on the benzene (B151609) ring of the diene structure, allowed for the separation of the Z,E and E,E isomers. This revealed that the Z,E configuration was the more active isomer for binding to α-syn fibrils. bindingdb.org

A lead compound, 5 , which has a 3-(4-(dimethylamino)benzylidene)indolin-2-one structure, demonstrated similar affinity for α-syn and Aβ fibrils with a Ki of approximately 85 nM, and a threefold lower affinity for tau fibrils (Ki = 262 nM). researchgate.net The substitution on the indolinone nitrogen of related analogs had a minor impact on the affinity for all three types of protein fibrils. researchgate.net

| Compound | α-Synuclein Fibrils | Aβ Fibrils | Tau Fibrils |

|---|---|---|---|

| 5 | ~85 | ~85 | 262 |

| 6 (aza-indolinone analog) | 125 - 190 | 40 | 125 - 190 |

| 7 (5-hydroxyl analog of 5) | 407 | No Change | No Change |

| 20 (diene analog with dimethylamino group) | 41 | 27 | 54 |

| 21 (aza-indolinone-diene analog of 20) | ~12 - 35 | ~12 - 35 | ~12 - 35 |

| 23 (N-benzyl diene analog) | 227 | 700 | 680 |

Benzodiazepine (B76468) Receptor Binding Affinity

Studies on indole derivatives have explored their affinity for the benzodiazepine receptor (BzR). google.com Research on derivatives where the distance between a phenyl ring and an amide group in the side chain was altered showed that benzylamine derivatives possess a notable affinity for the BzR. google.com In many cases, this affinity was higher than that of the corresponding phenylethylamine derivatives. google.com

The pharmacological profile of these benzylamine derivatives was found to be opposite to that of their phenylethylamine counterparts. Specifically, compounds that included protic groups on the phenyl ring acted as partial agonists at the benzodiazepine receptor. google.com

Rac1 Protein Modulation

The small GTPase Rac1 is involved in numerous cellular processes, and its modulation is a target for therapeutic intervention. nih.gov While direct studies on this compound's effect on Rac1 are not extensively reported, related indole derivatives have been implicated in pathways involving Rac1. For instance, tryptophan has been shown to improve intestinal epithelial barrier integrity through a CaSR/Rac1/PLCγ1 pathway. researchgate.net Furthermore, the purine (B94841) analog thioguanine is known to inhibit the GTP-binding protein Rac1. google.com The role of Rac1 in mediating T cell proliferation upon IL-2 stimulation has also been established, where it associates with and modulates the enzymatic activity of glycogen (B147801) phosphorylase. nih.gov

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HCT-116, HepG2, HeLa, MCF-7)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for identifying potential anticancer agents.

A variety of 3-substituted-indolin-2-one derivatives have demonstrated a range of cytotoxic effects. For example, certain indole Mannich bases with a 3,4-dichlorobenzyl substitution have shown cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. scilit.com

In a study of thiazolyl-indole-2-carboxamide derivatives, which incorporate an indole scaffold, several compounds showed significant cytotoxicity. uni-leipzig.de For instance, compounds 6i and 6v were particularly potent against the MCF-7 breast cancer cell line, with IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively. uni-leipzig.de These compounds also showed notable activity against HCT-116, HepG2, and HeLa cell lines. uni-leipzig.de Interestingly, some of the most active compounds against cancer cells, such as 6v and 6w , displayed excellent selectivity when tested against the normal WI-38 cell line. uni-leipzig.de

Other studies have reported the cytotoxicity of related compounds. Rhusflavone, a biflavonoid, showed cytotoxic activity against HCT-116, MCF-7, and HeLa cells with IC50 values between 17-19 μM for each. cncb.ac.cn Certain 3-alkylidene-2-indolone derivatives were assessed for cytotoxicity against the HepG2 cancer cell line, with one compound, 10h , showing some level of cytotoxicity. researchgate.netcytoskeleton.com

| Compound | HCT-116 (Colon) | HepG2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) | Reference |

|---|---|---|---|---|---|

| 6a | 37.25 - 65.37 | 37.25 - 65.37 | 37.25 - 65.37 | 37.25 - 65.37 | uni-leipzig.de |

| 6i | - | - | - | 6.10 ± 0.4 | uni-leipzig.de |

| 6v | - | - | - | 6.49 ± 0.3 | uni-leipzig.de |

| Rhusflavone | 17.25 mM | - | 15.20 mM | 17.50 μM | cncb.ac.cn |

| Compound 10h | - | Some cytotoxicity | - | - | researchgate.netcytoskeleton.com |

Antimicrobial Activity Assessment against Bacterial and Fungal Strains

Derivatives of this compound have been widely investigated for their antimicrobial properties against a spectrum of bacterial and fungal pathogens.

Several studies have highlighted the significant antimicrobial activity of 3-benzylidene-indolin-2-ones. researchgate.netcytoskeleton.com These compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netcytoskeleton.com They have also been tested against fungal strains, including Aspergillus niger and Aspergillus clavatus. researchgate.netcytoskeleton.com

In one study, a series of 3-alkylidene-2-indolone derivatives were synthesized, with 25 out of 32 compounds showing moderate to high antibacterial or antifungal activities. researchgate.netcytoskeleton.com Notably, compounds 10f , 10g , and 10h demonstrated the highest antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three strains of Staphylococcus aureus, including a methicillin-resistant strain (MRSA). researchgate.netcytoskeleton.com This level of activity was comparable to the positive control, gatifloxacin. researchgate.netcytoskeleton.com Other research has shown that Schiff bases of 1H-indole-2,3-dione derivatives also possess considerable antimicrobial activities. wipo.int

| Compound | Bacterial/Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 10f | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10f | Staphylococcus aureus ATCC 4220 | 0.5 |

| 10f | MRSA ATCC 43300 | 0.5 |

| 10g | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10g | Staphylococcus aureus ATCC 4220 | 0.5 |

| 10g | MRSA ATCC 43300 | 0.5 |

| 10h | Staphylococcus aureus ATCC 6538 | 0.5 |

| 10h | Staphylococcus aureus ATCC 4220 | 0.5 |

| 10h | MRSA ATCC 43300 | 0.5 |

Mechanistic Investigations of Biological Action (e.g., Enzyme Kinetics, Selectivity Profiling)

To understand how this compound derivatives exert their biological effects, mechanistic studies, including enzyme kinetics and selectivity profiling, have been conducted.

Kinetic studies on related platinum(II) complexes with a 1,3-bis(2-pyridylimino)isoindoline ligand, which shares structural similarities, revealed that the substitution of a chloride ligand by nucleophiles follows second-order kinetics. The high negative activation entropies observed in these reactions support an associative mode of activation.

Selectivity is a critical aspect of drug development. In the context of protein aggregates, structural modifications to the 3-(benzylidene)indolin-2-one scaffold allowed for enhanced selectivity for α-synuclein over Aβ and tau fibrils. researchgate.net In cancer research, potent thiazolyl-indole-2-carboxamide derivatives were found to inhibit several key protein kinases, including EGFR, HER2, VEGFR-2, and CDK2, indicating a multi-targeted but selective profile. uni-leipzig.de Other research on imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones identified them as a new class of cyclin-dependent kinase (CDK) inhibitors, with in vitro testing against CDK1/cyclinB. Further selectivity profiling of the most promising compounds against other kinases was also performed.

In Vivo Evaluation in Relevant Animal Models (e.g., Anticonvulsant, Antimalarial Activity)

The therapeutic potential of this compound and its derivatives, identified through in vitro screening, has been further investigated in various animal models to assess their efficacy and activity in a living organism. These in vivo studies are crucial for understanding the pharmacological profile of these compounds and their potential as drug candidates. The primary areas of investigation have been their anticonvulsant and antimalarial properties.

Anticonvulsant Activity

The anticonvulsant effects of isatin-based derivatives, including structures closely related to this compound, have been extensively evaluated in rodent models of epilepsy. The most commonly employed models are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively.

In one study, a series of isatin-based Schiff bases were synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds were administered intraperitoneally (i.p.) to mice, and their ability to protect against seizures induced by MES and scPTZ was observed. nih.gov Several derivatives demonstrated significant anticonvulsant activity in these models. For instance, some compounds showed protection in the MES test at doses of 30, 100, and 300 mg/kg. nih.gov The neurotoxicity of these compounds was also assessed using the rotorod test to determine the dose at which the compounds might impair motor coordination. nih.govscirp.org

Another study focused on a new series of isatin-containing derivatives and their anti-seizure activity in mice using the MES and PTZ models. scirp.org The tested compounds exhibited notable protection in both seizure models, suggesting a broad spectrum of anticonvulsant activity. scirp.org Specifically, methoxylated derivatives showed significant anti-seizure effects in the MES model, with some also demonstrating potent activity against PTZ-induced convulsions. scirp.org The safety of these derivatives was also evaluated, with most showing low toxicity in the rotarod test at a dose of 30 mg/kg. scirp.org

Furthermore, research into other isatin (B1672199) derivatives, such as semicarbazone and thiosemicarbazone derivatives, has also been conducted. tjpr.orgscirp.org In acute PTZ tests in male mice, several of these derivatives showed significant anticonvulsant effects at doses of 10, 20, and 30 mg/kg, increasing the onset time of seizures and time to death. tjpr.orgscirp.org In a chronic model using PTZ-induced kindling in rats, selected derivatives were effective in preventing epileptogenesis and improving motor coordination. tjpr.orgscirp.org

The table below summarizes the in vivo anticonvulsant activity of selected isatin derivatives from various studies.

| Animal Model | Test | Compound Type | Key Findings | Reference(s) |

| Mice | Maximal Electroshock (MES) | Isatin Schiff Bases | Protection observed at doses of 30, 100, and 300 mg/kg. | nih.gov |

| Mice | Subcutaneous Metrazole (ScMet) | Isatin Schiff Bases | Evaluation of anticonvulsant activity. | nih.gov |

| Mice | Maximal Electroshock (MES) | Isatin-based derivatives | Methoxylated derivatives showed significant activity. | scirp.org |

| Mice | Pentylenetetrazole (PTZ) | Isatin-based derivatives | Some methoxylated derivatives showed potent activity. | scirp.org |

| Male Mice | Pentylenetetrazole (PTZ) - Acute | Isatin semicarbazone and thiosemicarbazone derivatives | Significant anticonvulsant effects at 10, 20, and 30 mg/kg. | tjpr.orgscirp.org |

| Male Rats | Pentylenetetrazole (PTZ) - Kindling | Isatin semicarbazone and thiosemicarbazone derivatives | Prevention of epileptogenesis and improved motor coordination. | tjpr.orgscirp.org |

Antimalarial Activity

The in vivo antimalarial potential of isatin derivatives has been explored, although direct studies on this compound are less prevalent in the available literature. However, studies on structurally related compounds provide valuable insights. The standard model for in vivo antimalarial screening is the 4-day suppressive test in mice infected with a rodent malaria parasite, typically Plasmodium berghei.

Research on 2,3-disubstituted-4(3H)-quinazolinone derivatives, which share some structural similarities with isatin derivatives, has shown significant in vivo antimalarial activity. researchgate.net In a study using the 4-day suppressive test in mice infected with a chloroquine-sensitive strain of P. berghei, these compounds exhibited mean percentage suppression ranging from 43.71% to 72.86%. researchgate.net Notably, two compounds from this series displayed superior antimalarial activity with suppressions of 67.60% and 72.86%, respectively. researchgate.net

While direct in vivo antimalarial data for this compound is scarce, in vitro studies have shown that Schiff bases of isatin possess antiplasmodial activity. mdpi.comnih.gov For instance, some isatin derivatives have been reported to be effective against chloroquine-resistant strains of P. falciparum in vitro. tjpr.org The logical progression from these in vitro findings is the in vivo evaluation to determine their efficacy in a biological system.

The table below summarizes the in vivo antimalarial activity of compounds structurally related to this compound.

| Animal Model | Parasite Strain | Compound Type | Key Findings | Reference(s) |

| Mice | Plasmodium berghei (chloroquine-sensitive) | 2,3-disubstituted-4(3H)-quinazolinone derivatives | Mean percentage suppression of 43.71-72.86%. | researchgate.net |

It is important to note that while these findings are promising, further in vivo studies are necessary to specifically elucidate the anticonvulsant and antimalarial efficacy of this compound and its direct derivatives. Such studies would need to establish a clear dose-response relationship and further assess the safety profile of these compounds in animal models.

Structure Activity Relationship Sar Elucidation of 3 Benzylimino 2 Indolinone Analogues

Impact of Substitution Patterns on the Indolinone Core Structure

The indolinone core is a critical component for the biological activity of this class of compounds. Modifications to this bicyclic system have been shown to significantly impact their efficacy.

Substitutions on the aromatic ring of the indolinone scaffold play a pivotal role in modulating the biological response. For instance, the introduction of a 5-fluoro group in an indolin-2-one derivative resulted in a compound with significant enzymatic and cellular activities in cancer cell lines. nih.gov In another study, the presence of a 5-bromo substituent on the indolinone ring was a key feature of a potent derivative. mdpi.com The position and nature of the substituent are crucial; for example, 6-amido-substituted derivatives have demonstrated higher inhibition of TGF-βR1 compared to unsubstituted or 5-amido-substituted compounds. nih.gov Furthermore, the insertion of an ethylamido or ethylmethylamido moiety at the 6-position of indolinones has been shown to enhance potency and activity. mdpi.com

The nitrogen atom of the indolinone ring also presents a key site for modification. Alkylation of the indolin-2-one nitrogen can influence the compound's properties. However, not all modifications are beneficial. For example, the substitution of the indolinone nitrogen with a benzyl (B1604629) group in one analogue did not lead to an improvement in its affinity for α-synuclein fibrils. nih.gov

The following table summarizes the effects of various substitutions on the indolinone core:

| Substitution Position | Substituent | Observed Effect | Reference |

| 5-position | Fluoro | Significant enzymatic and cellular activities in cancer cell lines | nih.gov |

| 5-position | Bromo | Key feature of a potent derivative | mdpi.com |

| 6-position | Amido | Higher TGF-βR1 inhibition compared to unsubstituted or 5-amido-substituted compounds | nih.gov |

| 6-position | Ethylamido/Ethylmethylamido | Enhanced potency and activity | mdpi.com |

| 1-position (Nitrogen) | Benzyl | No improvement in affinity for α-synuclein fibrils in a specific analogue | nih.gov |

Role of Benzyl Moiety Modifications on Biological Potency and Selectivity

The benzyl group attached to the imino nitrogen at the 3-position of the indolinone core is another critical determinant of biological activity. Modifications to this moiety have been extensively explored to enhance potency and selectivity.

The presence of a benzyl group linked to an amine nitrogen is considered essential for the acetylcholinesterase (AChE) inhibitory action of certain analogues. ingentaconnect.com The substitution pattern on the phenyl ring of the benzylidene group significantly influences the selectivity of these compounds as tyrosine kinase inhibitors. For example, 3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring have shown high selectivity towards EGF and Her-2 receptor tyrosine kinases (RTKs). nih.gov

In the context of neuroprotective agents, specific substitutions on the benzylidene ring have been found to be crucial. For instance, compounds with a 3',5'-dibromo-4'-hydroxy substitution pattern on the benzylidene ring have demonstrated notable neuroprotective effects. researchgate.net Conversely, the presence of a dimethylamino group on the benzylidene ring resulted in a compound with a higher affinity for Aβ fibrils over α-synuclein and tau fibrils. nih.gov

The table below illustrates the impact of benzyl moiety modifications on biological outcomes:

| Modification | Biological Target/Effect | Observed Outcome | Reference |

| Benzyl group on imine nitrogen | Acetylcholinesterase (AChE) | Essential for inhibitory action | ingentaconnect.com |

| Bulky groups on phenyl ring | EGF and Her-2 RTKs | High selectivity | nih.gov |

| 3',5'-Dibromo-4'-hydroxy substitution | Neuroprotection | Potent neuroprotective effects | researchgate.net |

| 4-(dimethylamino)benzylidene | α-synuclein, Aβ, and tau fibrils | Higher affinity for Aβ fibrils | nih.gov |

Influence of Linker Length and Incorporating Hybrid Heterocyclic Ring Variations

The structural bridge, or "linker," connecting the indolinone and benzyl moieties, as well as the incorporation of different heterocyclic rings, provides further avenues for optimizing biological activity.

Studies on related inhibitor classes have shown that linker length and flexibility are critical. For instance, in the design of a fragment-based inhibitor, systematically changing rigid oxime linkages to more flexible amine linkages significantly impacted binding affinities. nih.gov An ethylene (B1197577) linkage was found to enhance activity compared to a methylene (B1212753) linkage in a series of imidazole (B134444) derivatives, while an n-propyl linkage decreased activity. nih.govmdpi.com This suggests that an optimal linker length and flexibility are crucial for presenting the interacting fragments to their binding sites effectively. nih.gov

Replacing the benzyl group with other heterocyclic rings has also yielded compounds with distinct biological profiles. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific against the VEGF (Flk-1) RTK. nih.gov The replacement of a 2-pyridyl moiety with a thiazolyl group in a different scaffold led to a novel series of potent inhibitors. mdpi.com Furthermore, the combination of the indolinone scaffold with other heterocyclic systems, such as pyrazoline and thiazolinone, has been explored to create hybrid molecules with potential anticancer activity. unica.it This hybrid pharmacophore approach aims to synergize the activities of the individual building blocks. unica.it

This table summarizes the influence of linker and heterocyclic variations:

| Modification Type | Specific Change | Observed Influence | Reference |

| Linker Flexibility | Rigid oxime to flexible amine | Altered binding affinities | nih.gov |

| Linker Length | Ethylene vs. Methylene vs. n-Propyl | Ethylene enhanced, n-propyl decreased activity | nih.govmdpi.com |

| Heterocyclic Variation | Replacement of benzyl with 5-membered heteroaryl ring | High specificity for VEGF (Flk-1) RTK | nih.gov |

| Heterocyclic Hybrid | Indolinone-pyrazoline-thiazolinone | Potential anticancer activity through synergistic effects | unica.it |

Correlation between Specific Molecular Features and Observed Biological Efficacy

The culmination of SAR studies allows for the correlation of specific molecular features with the observed biological efficacy of 3-(benzylimino)-2-indolinone analogues. These correlations provide a rational basis for the design of new and improved compounds.

A key finding is that these compounds can act as tyrosine kinase inhibitors by binding to the ATP binding pocket of receptor tyrosine kinases (RTKs). nih.gov The specific substitutions on both the indolinone and benzylidene moieties dictate the selectivity towards different RTKs. For example, as previously mentioned, bulky groups on the benzylidene ring favor inhibition of EGF and Her-2 RTKs, while a five-membered heteroaryl ring in place of the benzyl group confers selectivity for VEGF (Flk-1) RTK. nih.gov

Molecular modeling and X-ray crystallography have been instrumental in understanding these relationships at the atomic level. For instance, the binding mode of a 5-fluoroindolin-2-one derivative complexed with VEGFR-2 was predicted, providing insights that can guide the design of new antitumor agents. nih.gov These computational approaches, combined with experimental data, allow for a more detailed understanding of how specific structural features translate into biological function.

| Molecular Feature | Biological Efficacy/Target | Correlation | Reference |

| Bulky groups on benzylidene ring | EGF and Her-2 RTK inhibition | Increased selectivity | nih.gov |

| 5-membered heteroaryl ring (in place of benzyl) | VEGF (Flk-1) RTK inhibition | High specificity | nih.gov |

| Increased molecular hydrophobicity | Cytotoxicity | Potential for enhanced activity | nih.gov |

| Electron-donating groups (on sulfonamide nitrogen) | Cholinesterase inhibition | Positive influence on binding | researchgate.net |

| 5-Fluoro group on indolinone | Antitumor activity | Significant enzymatic and cellular activities | nih.gov |

Future Directions and Therapeutic Research Potential of 3 Benzylimino 2 Indolinone

Rational Design and Synthesis of Novel 3-(Benzylimino)-2-indolinone Derivatives with Enhanced Bioactivity

The rational design of new this compound derivatives is a key area of future research, aiming to enhance their biological activity and selectivity. This involves strategic modifications of the core structure to optimize interactions with specific biological targets.

A primary strategy in the rational design of these derivatives involves the modification of substituents on both the benzylidene and the indolinone rings. nih.gov For instance, the introduction of various functional groups at different positions can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and efficacy. Studies have shown that substituting the indoline (B122111) nitrogen with an N-benzyl group can increase binding to α-synuclein fibrils, which are implicated in Parkinson's disease. nih.gov

The synthesis of these novel derivatives often follows established chemical pathways with some modifications. A common method is the condensation reaction between an appropriate indolin-2-one and a substituted benzaldehyde. nih.govmdpi.com Further modifications, such as alkylation of the indolinone nitrogen, can be achieved by treatment with sodium hydride followed by the addition of an alkyl halide. nih.gov

Table 1: Examples of Synthesized this compound Derivatives and their Bioactivity

| Compound | Modification | Target/Activity | Key Findings | Reference |

| 3-(4-(dimethylamino)benzylidene)indolin-2-one derivatives | N-alkylation with various alkyl halides | α-synuclein, Aβ, and tau fibril binding | N-benzyl substitution increased binding affinity and selectivity for α-synuclein. | nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Hydroxyl group on the phenyl ring | Anti-inflammatory | Showed the highest anti-inflammatory activity among 19 derivatives by inhibiting nitric oxide production. mdpi.com | mdpi.com |

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | Heteroaryl ring at C-3 | VEGF (Flk-1) RTK | Highly specific inhibition of VEGF (Flk-1) receptor tyrosine kinase activity. nih.gov | nih.gov |

| 3-(substituted benzylidenyl)indolin-2-ones | Bulky groups on the phenyl ring | EGF and Her-2 RTKs | High selectivity towards EGF and Her-2 receptor tyrosine kinases. nih.gov | nih.gov |

Exploration of New Biological Targets and Signaling Pathways for Indolinone Derivatives

While this compound derivatives are well-known as tyrosine kinase inhibitors, ongoing research is uncovering their potential to modulate other biological targets and signaling pathways. nih.gov This expansion of their known biological activities opens up new avenues for therapeutic applications.

Recent studies have identified that these compounds can interact with a variety of targets beyond receptor tyrosine kinases. For example, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.net This suggests a potential application in cancer therapy by inducing cell cycle arrest. nih.gov

Furthermore, research has pointed towards the involvement of these derivatives in modulating inflammatory pathways. One study found that 3-(3-hydroxyphenyl)-indolin-2-one effectively inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by regulating the Akt, MAPK, and NF-κB signaling pathways. mdpi.com Another area of exploration is their potential as dual inhibitors, simultaneously targeting multiple pathways involved in disease progression. For instance, novel indolinone-based benzenesulfonamides have been designed as dual inhibitors of carbonic anhydrase and VEGFR-2, both of which are implicated in tumor growth under hypoxic conditions. nih.gov

The discovery that arylidene-indolinones can covalently bind to DCAF11, a substrate receptor in an E3 ligase complex, has unexpectedly opened a new frontier. nih.gov This finding suggests that these compounds could be developed as novel E3 ligase ligands for targeted protein degradation, a cutting-edge therapeutic modality.

Advanced Computational Modeling and Integrated Drug Discovery Strategies